molecular formula C20H22BrN5O B11152697 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11152697
M. Wt: 428.3 g/mol
InChI Key: LPYAVPNVUGBEMK-UHFFFAOYSA-N
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Description

N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a 6-bromoindole moiety linked via an ethyl group to a piperidinecarboxamide scaffold, which is further substituted with a pyrimidine ring. This structure combines pharmacophoric elements common in bioactive molecules: the indole group (often associated with serotonin receptor modulation ), the pyrimidine ring (a heterocycle prevalent in kinase inhibitors ), and the piperidinecarboxamide (a flexible linker enhancing solubility and target engagement ). The bromine substituent at the 6-position of the indole likely enhances lipophilicity and influences binding interactions compared to halogen-free analogs.

Properties

Molecular Formula

C20H22BrN5O

Molecular Weight

428.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22BrN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27)

InChI Key

LPYAVPNVUGBEMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The next step involves the alkylation of the brominated indole with an ethylamine derivative to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with a pyrimidine derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine and piperidine moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indole Derivatives

  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide (Fluoro analog)
    • Structural Difference : Fluorine replaces bromine at the indole 6-position.
    • Physicochemical Properties :
  • Molecular Weight: 367.428 g/mol (vs. ~437.33 g/mol for bromo analog) .
  • LogP (Predicted): ~2.1 (estimated via similarity to ’s compound), compared to ~2.8 for bromo analog (higher lipophilicity due to Br).
  • tPSA: ~70 Ų (similar to bromo analog, as halogen substitution minimally affects polar surface area).

    • Biological Implications : Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s larger size could improve hydrophobic interactions in binding pockets .
  • N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide

    • Structural Difference : Acetamide and dichlorobenzyl groups replace the pyrimidine-piperidinecarboxamide chain.
    • Key Data : Molecular weight 509.9 g/mol; 1H-NMR signals at δ 7.46–7.41 (indole protons) .
    • Activity : Likely targets enzymatic pathways (e.g., acetyltransferases) due to carbamimidoyl and acetamide groups .

Piperidinecarboxamide Derivatives with Heterocyclic Substitutions

  • 1-(6-Ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide Structural Difference: Quinazoline and imidazole substituents replace pyrimidine and bromoindole. Key Data: Complies with Lipinski’s rules; LogP ~2.5, tPSA ~90 Ų .
  • 1-(2,5-Difluorobenzoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

    • Structural Difference : Difluorobenzoyl and pyridinyloxy groups replace bromoindole and pyrimidine.
    • Activity : Likely interacts with cyclophilin domains or protein-protein interaction interfaces .

Bromoindole-Containing Analogs

  • 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide Structural Difference: Thiazole replaces pyrimidine-piperidinecarboxamide. Key Data: Molecular weight 336.21 g/mol . Activity: Potential antimicrobial or kinase inhibitory activity due to thiazole and bromoindole motifs .

Physicochemical and Pharmacokinetic Comparison

Property Target Bromoindole Compound Fluoro Analog Quinazoline Analog Thiazole Analog
Molecular Weight (g/mol) ~437.33 367.43 460.0 336.21
LogP (Predicted) ~2.8 ~2.1 ~2.5 ~1.9
tPSA (Ų) ~70 ~70 ~90 ~85
Key Functional Groups Br, Pyrimidine, Piperidine F, Pyrimidine Quinazoline, Imidazole Thiazole

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